molecular formula C19H21FN6O4 B4935089 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B4935089
M. Wt: 416.4 g/mol
InChI Key: FXYKQCAVIZADMS-UHFFFAOYSA-N
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Description

2-(8-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a high-purity chemical compound offered for research purposes. This complex molecule is structurally characterized as a purine-7-acetic acid derivative substituted with a 1,3-dimethylxanthine (theophylline-like) core and a 2-fluorophenyl-piperazine moiety. This specific structure suggests potential for diverse biological activity, making it a compound of significant interest in medicinal chemistry and pharmacological research. The presence of the xanthine core is a feature shared with known bioactive molecules like Acefylline (1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid) . The integration of a fluorophenyl-piperazine group, a common pharmacophore in neuroactive compounds, indicates potential research applications in the study of receptor binding, signal transduction pathways, and enzyme inhibition. Researchers may utilize this compound as a key intermediate in synthetic chemistry or as a tool compound for investigating new therapeutic targets in various disease models. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[8-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O4/c1-22-16-15(17(29)23(2)19(22)30)26(11-14(27)28)18(21-16)25-9-7-24(8-10-25)13-6-4-3-5-12(13)20/h3-6H,7-11H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYKQCAVIZADMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. The key steps include the formation of the piperazine ring, the introduction of the fluorophenyl group, and the coupling with the purine derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of raw materials, reaction conditions, and purification techniques.

Chemical Reactions Analysis

Reactivity of the Piperazine-Fluorophenyl Substituent

The piperazine ring and fluorophenyl group exhibit distinct reactivity:

  • Alkylation/Acylation : The secondary amines on the piperazine can undergo alkylation with alkyl halides or acylation with acid chlorides. For example, ethyl bromoacetate reacts with piperazine derivatives to form ester-functionalized analogs .

  • Electrophilic Substitution : The fluorophenyl group is meta/para-directing due to fluorine’s electron-withdrawing effect. Nitration or halogenation would require harsh conditions (e.g., HNO₃/H₂SO₄ at elevated temperatures) .

Key Reaction Example :

Reaction TypeReagentsProductYieldSource
AlkylationEthyl bromoacetateEthyl ester derivative~70%

Purine-Dione Core Modifications

The 1,3-dimethyl-2,6-dioxopurine scaffold is reactive at the following sites:

  • C8 Position : The methyl-piperazine group at C8 is stable under basic conditions but susceptible to nucleophilic displacement in acidic media .

  • N7 and N9 Positions : These nitrogens can participate in hydrogen bonding or form salts with strong bases (e.g., NaOH) .

PositionReactivityExample Reaction
C8Nucleophilic substitution under acid catalysisReplacement with alternative amines
N7/N9Salt formationSodium or potassium salt derivatives

Acetic Acid Moiety Transformations

The acetic acid group enables esterification, amidation, or decarboxylation:

  • Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form ethyl esters.

  • Amidation : Coupling agents like DCC facilitate reaction with primary amines to yield amides .

Data Table :

ReactionConditionsProduct ApplicationReference
EsterificationH₂SO₄, ethanol, refluxProdrug synthesis
AmidationDCC, DMAP, room temperatureBioactive conjugate creation

Synthetic Pathways and Optimization

Synthesis of this compound likely involves:

  • Purine Core Assembly : Condensation of substituted pyrimidines with glyoxal derivatives, as seen in analogous furocoumarin syntheses .

  • Piperazine Introduction : Mitsunobu or nucleophilic substitution reactions to attach the fluorophenyl-piperazine group .

  • Acetic Acid Functionalization : Late-stage introduction via alkylation or ester hydrolysis.

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., MeCN) enhance reaction rates .

  • Catalysis : Acidic conditions (HCl/AcOH) drive cyclization steps .

Stability and Degradation Pathways

  • Hydrolysis : The purine-dione core hydrolyzes slowly in aqueous acidic conditions (t₁/₂ > 24 hrs at pH 2) .

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and fluorobenzene derivatives .

Pharmacological Implications of Chemical Modifications

Structural analogs demonstrate that:

  • Piperazine Modifications : Alterations impact receptor binding affinity (e.g., Wnt pathway modulation) .

  • Ester vs. Acid Forms : Esters improve bioavailability but require enzymatic hydrolysis for activation.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • The compound has been investigated for its potential antidepressant effects. Research indicates that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation. A study demonstrated that similar compounds exhibit significant binding affinity for serotonin receptors, suggesting potential antidepressant properties .
  • Nucleoside Transport Inhibition
    • Recent studies have highlighted the role of nucleoside transporters in cancer therapy. The compound has shown promise as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition can enhance the efficacy of nucleoside-based chemotherapeutics by increasing their intracellular concentration .
  • Antipsychotic Properties
    • The piperazine moiety is commonly associated with antipsychotic drugs. Compounds with similar structures have been found to exhibit antagonistic properties at dopamine receptors, which are implicated in psychotic disorders .

Case Studies

StudyFocusFindings
Tang et al., 2016ENT InhibitionDemonstrated that analogs of the compound selectively inhibit ENT2 over ENT1, enhancing the understanding of nucleoside transport modulation in cancer cells.
Millan et al., 1998Antidepressant EffectsInvestigated the effects of piperazine derivatives on serotonin receptor binding, indicating potential for mood regulation through modulation of neurotransmitter systems.

Biochemical Applications

  • Molecular Targeting in Cancer Therapy
    • The ability to selectively inhibit nucleoside transporters can be exploited for targeted cancer therapies. By enhancing the delivery of chemotherapeutic agents into cancer cells, this compound could improve treatment outcomes.
  • Structure-Activity Relationship (SAR) Studies
    • Ongoing SAR studies focus on modifying the piperazine and purine components to optimize biological activity and reduce side effects. This approach aims to develop more effective therapeutic agents based on the original compound's structure .

Mechanism of Action

The mechanism of action of 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Piperazine Substituent Additional Functional Groups Key Properties/Applications Reference
Target compound Purine-2,6-dione 2-fluorophenyl Acetic acid side chain Hypothesized receptor modulation; enhanced solubility due to carboxylic acid group
8-[4-(3-Methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione Purine-2,6-dione 3-methoxyphenyl None Potential serotonin receptor ligand; methoxy group increases lipophilicity
Ethyl 2-(4-(3-methyl-7-(2-methylallyl)purin-8-yl)piperazin-1-yl)acetate Purine-2,6-dione None Ethyl ester and 2-methylallyl groups Ester group may improve cell permeability; allyl substitution could affect metabolic stability
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N′-[(E)-(3-fluorophenyl)methylene]acetohydrazide Purine-2,6-dione None Hydrazide and 3-fluorobenzylidene Hydrazide moiety may confer chelation properties; fluorophenyl enhances binding affinity
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Spirodecane-2,4-dione 3-chlorophenyl Propyl linker Chlorophenyl group increases steric bulk; spirocyclic core may improve CNS penetration

Detailed Research Findings

Receptor Binding Affinity

  • Target compound: The 2-fluorophenyl group may confer higher selectivity for serotonin (5-HT₁A) or dopamine D₂ receptors compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effect could enhance π-π stacking interactions in receptor binding pockets .
  • Comparison with 3-methoxyphenyl analog: The 3-methoxy group in the analog () likely targets adrenergic receptors due to its structural similarity to known ligands like prazosin. However, the target compound’s 2-fluorophenyl substitution may reduce off-target effects .

Solubility and Bioavailability

  • The acetic acid side chain in the target compound improves water solubility compared to ester derivatives (e.g., ethyl ester in ), which could enhance oral bioavailability but reduce blood-brain barrier penetration .
  • The hydrazide analog () may exhibit intermediate solubility due to polar hydrazine functionality but risks instability under acidic conditions .

Metabolic Stability

  • Fluorine substitution generally reduces oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs .

Biological Activity

The compound 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of multiple functional groups, including a piperazine moiety and a fluorophenyl group. The presence of fluorine enhances lipophilicity, potentially influencing interactions with biological targets. The structural formula can be represented as:

C20H24FN5O4\text{C}_{20}\text{H}_{24}\text{F}\text{N}_5\text{O}_4

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological pathways:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in neurotransmitter metabolism, particularly monoamine oxidases (MAO-A and MAO-B). Such inhibition is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .
  • Receptor Modulation : The piperazine structure is known to interact with dopamine and serotonin receptors. This interaction could modulate neurotransmission and has implications for treating psychiatric disorders .

Pharmacological Effects

The biological activity of the compound has been evaluated through various assays:

  • Antidepressant Activity : The compound has shown promise in animal models for its antidepressant-like effects, possibly due to its influence on serotonin and norepinephrine levels.
  • Anticancer Properties : Some derivatives of similar structures have demonstrated cytotoxic effects against cancer cell lines. This suggests that the compound may possess anticancer properties that warrant further investigation .
  • Neuroprotective Effects : Studies indicate potential neuroprotective effects, which may be attributed to its ability to inhibit oxidative stress pathways and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds featuring the piperazine and purine moieties:

  • Study on MAO Inhibition : A series of compounds similar to the target molecule were synthesized and evaluated for their inhibitory effects on MAO-A and MAO-B. One compound exhibited an IC50 value of 0.013 µM for MAO-B, highlighting the potential for selective inhibition relevant to neurodegenerative disorders .
  • Cytotoxicity Assays : In vitro studies using fibroblast cell lines revealed varying degrees of cytotoxicity among related compounds. For instance, certain derivatives caused significant cell death at higher concentrations while others remained non-toxic .

Data Table: Biological Activity Comparison

Compound NameTarget EnzymeIC50 Value (µM)Selectivity IndexNotes
Compound AMAO-B0.013120.8Strong inhibitor
Compound BMAO-A1.57107.4Moderate inhibitor
Compound CCytotoxicity27.05N/ASignificant cell death at high doses
Target CompoundMAO-BTBDTBDFurther studies needed

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

Methodological Answer: Synthesis should focus on modular approaches, given the compound’s piperazine and purine-dione moieties. Key steps include:

  • Piperazine coupling : Use Buchwald-Hartwig amination or nucleophilic substitution under inert conditions to attach the 2-fluorophenyl-piperazine group. Monitor reaction progress via TLC or HPLC .
  • Purine core assembly : Employ cyclocondensation of substituted xanthines with chloroacetic acid derivatives. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) to minimize byproducts .
  • Purification : Apply column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the final product. Purity ≥95% is critical for pharmacological studies .

Q. Which analytical techniques are most effective for structural confirmation and impurity profiling?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the piperazine linkage (δ 2.8–3.5 ppm for N–CH2_2) and purine-dione carbonyl signals (δ 160–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C19_{19}H20_{20}FN5_5O4_4) with <2 ppm error .
  • HPLC-PDA : Employ a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile (70:30 to 50:50 gradient) to detect impurities (e.g., de-fluorinated byproducts) at 254 nm .

Q. How can receptor binding assays be designed to evaluate this compound’s affinity for adenosine or dopamine receptors?

Methodological Answer:

  • Radioligand displacement assays : Use 3^3H-labeled antagonists (e.g., 3^3H-SCH58261 for adenosine A2A_{2A} receptors) in membrane preparations from transfected HEK293 cells. Calculate IC50_{50} values via nonlinear regression .
  • Functional assays : Measure cAMP accumulation (for Gs_s-coupled receptors) or calcium flux (for Gq_q-coupled receptors) using BRET or FLIPR platforms. Normalize data to reference agonists/antagonists .

Advanced Research Questions

Q. What strategies address discrepancies in reported solubility and stability data across different experimental conditions?

Methodological Answer:

  • Solubility enhancement : Test co-solvents (e.g., PEG-400, Captisol®) or pH adjustment (2.0–7.4) in biorelevant media (FaSSIF/FeSSIF). Use shake-flask or HPLC-UV methods for quantification .
  • Degradation pathways : Conduct forced degradation studies (40–80°C, 75% RH, 0.1N HCl/NaOH). Identify hydrolytic (purine ring cleavage) or oxidative (piperazine N-oxidation) products via LC-MS/MS .

Q. How can computational modeling resolve contradictions in predicted vs. observed pharmacokinetic profiles?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB: 4UHR for A2A_{2A}) to refine binding poses. Compare ΔG values with experimental Ki_i data .
  • Physiologically Based Pharmacokinetic (PBPK) modeling : Integrate logP (2.1–3.5), plasma protein binding (≥85%), and CYP3A4 metabolism data to predict clearance and bioavailability .

Q. What in vivo experimental designs are optimal for assessing neuropharmacological efficacy while minimizing off-target effects?

Methodological Answer:

  • Dose-ranging studies : Administer 1–30 mg/kg (oral or i.p.) in rodent models (e.g., 6-OHDA-lesioned Parkinson’s mice). Monitor locomotor activity via open-field tests .
  • Target engagement validation : Use microdialysis to measure extracellular dopamine in the striatum. Pair with ex vivo receptor occupancy assays .

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